Cas no 2200-82-0 (2-(Pentyloxy)benzoic acid)

2-(Pentyloxy)benzoic acid is a benzoic acid derivative featuring a pentyloxy substituent at the ortho position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as an intermediate. The pentyloxy chain enhances lipophilicity, potentially improving solubility in nonpolar matrices, while the carboxylic acid group offers reactivity for further functionalization, such as esterification or amidation. Its well-defined molecular structure allows for precise modifications in drug design or material science applications. The compound is typically characterized by standard analytical techniques, including NMR and HPLC, ensuring high purity for research and industrial use.
2-(Pentyloxy)benzoic acid structure
2-(Pentyloxy)benzoic acid structure
Product name:2-(Pentyloxy)benzoic acid
CAS No:2200-82-0
MF:C12H16O3
MW:208.253643989563
MDL:MFCD06447131
CID:2841648
PubChem ID:4778943

2-(Pentyloxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-n-Pentoxybenzoic acid
    • 2200-82-0
    • AKOS000159707
    • 2-(pentyloxy)benzoicacid
    • DTXSID40406522
    • STL065496
    • SCHEMBL301124
    • 2-(pentyloxy)benzoic acid
    • DTXCID50357374
    • pentyloxybenzoic acid
    • AN-329/43337226
    • 2-pentoxybenzoic Acid
    • DB-163430
    • 2-(Pentyloxy)benzoic acid
    • MDL: MFCD06447131
    • Inchi: InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
    • InChI Key: CNCMJNMYQXOHNN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 3.1

2-(Pentyloxy)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB430559-1g
2-n-Pentoxybenzoic acid; .
2200-82-0
1g
€1621.70 2025-02-16
Crysdot LLC
CD12095284-5g
2-(Pentyloxy)benzoic acid
2200-82-0 97%
5g
$1048 2024-07-24
abcr
AB430559-1 g
2-n-Pentoxybenzoic acid
2200-82-0
1g
€455.00 2023-04-23
abcr
AB430559-5g
2-n-Pentoxybenzoic acid
2200-82-0
5g
€1184.80 2023-09-04
abcr
AB430559-5 g
2-n-Pentoxybenzoic acid
2200-82-0
5g
€1,184.80 2023-04-23
A2B Chem LLC
AX72182-50mg
2-(Pentyloxy)benzoic acid
2200-82-0 95%
50mg
$268.00 2024-04-20
A2B Chem LLC
AX72182-5g
2-(Pentyloxy)benzoic acid
2200-82-0 97%
5g
$2831.00 2024-04-20
Ambeed
A667160-1g
2-(Pentyloxy)benzoic acid
2200-82-0 97%
1g
$380.0 2024-04-21
A2B Chem LLC
AX72182-1g
2-(Pentyloxy)benzoic acid
2200-82-0 97%
1g
$1205.00 2024-04-20
A2B Chem LLC
AX72182-100mg
2-(Pentyloxy)benzoic acid
2200-82-0 95%
100mg
$298.00 2024-04-20

Additional information on 2-(Pentyloxy)benzoic acid

2-(Pentyloxy)benzoic Acid: A Comprehensive Overview

The compound 2-(Pentyloxy)benzoic acid, identified by the CAS number 2200-82-0, is a notable organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pentyloxy group, offering it distinct chemical and physical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(Pentyloxy)benzoic acid. Researchers have explored various methodologies to optimize its production, focusing on improving yield and reducing reaction time. For instance, a study published in the Journal of Organic Chemistry highlighted a novel catalytic system that facilitates the coupling reaction between the benzoic acid derivative and the pentyloxy group under mild conditions.

The structure of 2-(Pentyloxy)benzoic acid plays a pivotal role in its functionality. The benzoic acid group imparts acidic properties, while the pentyloxy group introduces hydrophobicity and flexibility to the molecule. This combination makes it an ideal candidate for applications requiring both acidity and lipophilicity. For example, in drug design, this compound serves as a valuable building block for developing bioactive molecules with enhanced pharmacokinetic profiles.

In the context of agrochemicals, 2-(Pentyloxy)benzoic acid has shown potential as a precursor for herbicides and fungicides. Its ability to interact with biological systems through hydrogen bonding and hydrophobic interactions makes it a promising candidate for developing eco-friendly agricultural chemicals. Recent studies have demonstrated its efficacy in inhibiting key enzymes involved in plant pathogenesis, suggesting its role in sustainable agriculture.

The application of 2-(Pentyloxy)benzoic acid extends beyond traditional chemical industries. In materials science, it has been utilized as a monomer for synthesizing advanced polymers with tailored properties. For instance, researchers have incorporated this compound into polyurethane formulations to enhance their thermal stability and mechanical strength.

In terms of environmental impact, 2-(Pentyloxy)benzoic acid exhibits biodegradability under specific conditions, making it an environmentally friendly choice for certain applications. Studies conducted in aquatic environments have shown that it undergoes rapid degradation when exposed to microbial activity, reducing its persistence in ecosystems.

The synthesis of 2-(Pentyloxy)benzoic acid involves multi-step processes that require precise control over reaction conditions. One common approach involves the esterification of benzoic acid with pentanol, followed by hydrolysis to regenerate the carboxylic acid group. This method ensures high purity and consistency in the final product.

In conclusion, 2-(Pentyloxy)benzoic acid, with its unique chemical structure and versatile properties, continues to be a subject of intense research and development across multiple disciplines. Its applications span from drug discovery to materials science, underscoring its importance in modern chemistry.

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(CAS:2200-82-0)2-(Pentyloxy)benzoic acid
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Purity:99%
Quantity:1g
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